Cas no 19728-63-3 (N-Cbz-L-threonine)
N-Cbz-L-threonine Chemical and Physical Properties
Names and Identifiers
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- Cbz-L-Threonine
- N-Cbz-L-Threonine
- N-Benzyloxycarbonyl-L-threonine
- N-Carbobenzoxy-L-threonine
- Z-Thr-OH
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
- (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Benzyloxycarbonyl-L-threonine
- N-ALPHA-BENZYLOXYCARBONYL-L-THREONINE
- Z-L-THREONINE
- Z-L-Thr-OH
- Cbz-L-Thr-OH
- N-Carbobenzyloxy-l-threonine
- N-Carbobenzyloxy-L-threonine,N-Cbz-L-threonine,Z-L-Threonine
- N-Cbz-L-ThrOH
- N-Z-L-Thr-OH
- Zinc sulfate Monohydrate
- N-[(Benzyloxy)carbonyl]-L-threonine
- Z-Thr
- Z-L-Thr
- CBZ-THR-OH
- Z-THREONINE
- N-Z-L-threonine
- L-Threonine, N-[(phenylmethoxy)carbonyl]-
- 19728-63-3
- HY-W011891
- (2S,3R)-2-(BENZYLOXYCARBONYLAMINO)-3-HYDROXYBUTANOIC ACID
- MFCD00065948
- SCHEMBL1285941
- AKOS015924185
- CS-W012607
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoicacid
- Z-Thr-OH, >=98.5% (T)
- M03056
- (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid
- DTXSID50173394
- EN300-302953
- EINECS 243-258-1
- NSC 333749
- N-[(Benzyloxy)carbonyl]threonine #
- AS-12755
- F10722
- AM82243
- Q-101847
- AKOS015889881
- ((Benzyloxy)carbonyl)-L-threonine
- N-((Benzyloxy)carbonyl)-L-threonine
- N-Cbz-L-threonine
-
- MDL: MFCD00065948
- Inchi: 1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1
- InChI Key: IPJUIRDNBFZGQN-SCZZXKLOSA-N
- SMILES: O[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1
- BRN: 2335409
Computed Properties
- Exact Mass: 253.09500
- Monoisotopic Mass: 253.095023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 95.9
Experimental Properties
- Color/Form: White powdery crystals
- Density: 1.2499 (rough estimate)
- Melting Point: 102.0 to 105.0 deg-C
- Boiling Point: 483.7℃ at 760 mmHg
- Flash Point: 246.3±28.7 °C
- Refractive Index: -4.9 ° (C=2, AcOH)
- PSA: 95.86000
- LogP: 1.13770
- Solubility: Not determined
- Specific Rotation: -4.7 º (c=4, acetic acid)
N-Cbz-L-threonine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S22-S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
N-Cbz-L-threonine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Cbz-L-threonine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1351-10g |
N-Cbz-L-threonine |
19728-63-3 | 98.0%(LC&T) | 10g |
¥320.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z23960-25g |
Z-Thr-OH |
19728-63-3 | 98% | 25g |
¥218.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z23960-100g |
Z-Thr-OH |
19728-63-3 | 100g |
¥678.0 | 2021-09-07 | ||
| TRC | C227810-1g |
N-Cbz-L-threonine |
19728-63-3 | 1g |
$ 125.00 | 2022-04-01 | ||
| TRC | C227810-10g |
N-Cbz-L-threonine |
19728-63-3 | 10g |
$ 160.00 | 2022-04-01 | ||
| TRC | C227810-50g |
N-Cbz-L-threonine |
19728-63-3 | 50g |
$ 270.00 | 2022-04-01 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018404-100g |
N-Cbz-L-threonine |
19728-63-3 | 98% | 100g |
¥730 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018404-25g |
N-Cbz-L-threonine |
19728-63-3 | 98% | 25g |
¥226 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018404-5g |
N-Cbz-L-threonine |
19728-63-3 | 98% | 5g |
¥103 | 2024-05-25 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20081-5g |
CBZ-L-Threonine |
19728-63-3 | BR,99% | 5g |
¥80.00 | 2021-09-02 |
N-Cbz-L-threonine Suppliers
N-Cbz-L-threonine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on N-Cbz-L-threonine
Comprehensive Guide to N-Cbz-L-threonine (CAS No. 19728-63-3): Properties, Applications, and Market Insights
N-Cbz-L-threonine (CAS No. 19728-63-3) is a crucial protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This white crystalline powder, with the molecular formula C₁₂H₁₅NO₅, serves as a fundamental building block in organic chemistry and bioconjugation applications. The compound features a carboxybenzyl (Cbz) protecting group on the amino moiety of L-threonine, making it particularly valuable for stepwise peptide synthesis where selective deprotection is required.
The growing demand for N-Cbz-L-threonine in drug discovery and biotechnology has made it a hot topic in scientific discussions. Researchers frequently search for "N-Cbz-L-threonine solubility", "Cbz-Thr-OH applications", and "19728-63-3 synthesis methods" – reflecting the compound's importance in modern chemistry. Its molecular weight of 253.25 g/mol and melting point range of 110-115°C make it suitable for various organic transformations under mild conditions.
In pharmaceutical applications, N-Cbz-L-threonine serves as a key intermediate for creating therapeutic peptides and protein-based drugs. The Cbz protecting group offers excellent stability during synthetic procedures while being easily removable under specific conditions. This characteristic makes it invaluable for constructing complex peptide sequences with multiple functional groups. Recent studies highlight its role in developing targeted drug delivery systems and bioconjugates for cancer research.
The compound's chirality (L-configuration) is particularly important for biological activity, as most pharmaceutically active compounds require specific stereochemistry. Manufacturers of N-Cbz-L-threonine must maintain strict quality control to ensure enantiomeric purity, typically verified by HPLC analysis and optical rotation measurements. The global market for such protected amino acids continues to expand, driven by increasing demand from biopharmaceutical companies and research institutions.
From a synthetic chemistry perspective, N-Cbz-L-threonine demonstrates excellent compatibility with various coupling reagents used in peptide bond formation. Its secondary alcohol group (β-hydroxyl) provides an additional site for selective modification, enabling the creation of branched peptide structures. This versatility explains why search queries like "Cbz-Thr-OH coupling efficiency" and "19728-63-3 storage conditions" appear frequently in scientific literature databases.
Quality specifications for N-Cbz-L-threonine typically include ≥98% purity (HPLC), specific optical rotation values, and rigorous testing for residual solvents. The compound's stability profile allows for long-term storage at 2-8°C under dry conditions, making it convenient for laboratory use. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify the identity and purity of commercial Cbz-protected amino acids.
Emerging applications of N-Cbz-L-threonine include its use in solid-phase peptide synthesis (SPPS) and combinatorial chemistry approaches. The compound's compatibility with Fmoc chemistry protocols makes it particularly valuable for automated peptide synthesizers. Recent patent literature reveals innovative uses in developing peptide vaccines and diagnostic reagents, addressing current healthcare challenges.
Environmental and safety considerations for handling N-Cbz-L-threonine are relatively mild compared to more reactive compounds. Standard laboratory precautions including personal protective equipment (gloves, safety glasses) are sufficient for routine use. The compound's low volatility and good water solubility facilitate waste disposal procedures, an important factor for sustainable laboratory practices.
The global supply chain for N-Cbz-L-threonine remains robust, with major producers located in North America, Europe, and Asia. Pricing trends reflect the compound's position as a specialty chemical rather than a commodity product. Researchers often compare "N-Cbz-L-threonine price" across suppliers while considering factors like batch consistency and technical support availability.
Future developments in amino acid protection chemistry may influence the utilization patterns of N-Cbz-L-threonine. While newer protecting groups emerge, the Cbz group maintains popularity due to its well-established removal protocols (hydrogenolysis or acidolysis) and compatibility with diverse synthetic strategies. The compound's role in peptide drug development ensures its continued relevance in pharmaceutical research pipelines.
For laboratories working with protected amino acids, proper storage of N-Cbz-L-threonine is essential to maintain product integrity. The compound should be kept in tightly sealed containers with desiccants, protected from moisture and light. These storage conditions prevent potential degradation that could affect its performance in sensitive peptide coupling reactions.
Analytical reference standards of N-Cbz-L-threonine are increasingly important for quality control in pharmaceutical manufacturing. Regulatory agencies require rigorous characterization of starting materials, driving demand for high-purity lots with comprehensive certificates of analysis. This trend aligns with broader industry movements toward quality by design (QbD) principles in drug development.
In educational settings, N-Cbz-L-threonine serves as an excellent model compound for teaching protective group chemistry and peptide synthesis techniques. Its well-defined properties and relatively safe handling characteristics make it suitable for advanced undergraduate and graduate laboratory courses. This pedagogical value contributes to steady academic demand alongside industrial applications.
The scientific literature contains numerous examples of N-Cbz-L-threonine applications in asymmetric synthesis and natural product preparation. Its structural features enable participation in various stereoselective transformations, making it valuable for constructing complex molecular architectures. These applications continue to inspire new synthetic methodologies in academic and industrial research laboratories.
Technological advancements in peptide synthesis equipment and purification methods have increased the efficiency of working with Cbz-protected amino acids. Modern automated synthesizers can precisely control reaction parameters when incorporating N-Cbz-L-threonine into peptide chains, reducing human error and improving reproducibility. These improvements support the growing trend toward peptide-based therapeutics in the pharmaceutical industry.
Market analysts project steady growth for the protected amino acid sector, with N-Cbz-L-threonine maintaining its position as an important niche product. The compound's balance of protective group stability and removal feasibility ensures its continued use alongside newer alternatives. Manufacturers are responding to this demand by offering various packaging options from milligram quantities for research to kilogram scales for production applications.
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